(R)-4-Phenylbutan-2-ol
Overview
Description
®-4-Phenyl-2-butanol is an organic compound with the molecular formula C10H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Scientific Research Applications
®-4-Phenyl-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving chiral recognition and enantioselective processes.
Industry: ®-4-Phenyl-2-butanol is used in the production of fragrances and flavors due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-4-Phenyl-2-butanol can be synthesized through several methods. One common approach involves the reduction of ®-4-Phenyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of ®-4-Phenyl-2-butanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: ®-4-Phenyl-2-butanol can be oxidized to ®-4-Phenyl-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to ®-4-Phenyl-2-butane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: ®-4-Phenyl-2-butanone.
Reduction: ®-4-Phenyl-2-butane.
Substitution: ®-4-Phenyl-2-butyl chloride.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s chiral nature allows it to selectively bind to certain molecular targets, influencing pathways involved in metabolism or signal transduction.
Comparison with Similar Compounds
- (S)-4-Phenyl-2-butanol
- 4-Phenyl-2-butanone
- 4-Phenyl-2-butane
Comparison: ®-4-Phenyl-2-butanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-4-Phenyl-2-butanol. The presence of the hydroxyl group distinguishes it from 4-Phenyl-2-butanone and 4-Phenyl-2-butane, affecting its reactivity and applications.
Properties
IUPAC Name |
(2R)-4-phenylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWRKZLROIFUML-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032067 | |
Record name | (R)-1-Methyl-3-phenylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39516-03-5 | |
Record name | 4-Phenyl-2-butanol, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039516035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-1-Methyl-3-phenylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYL-2-BUTANOL, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R10Q45I3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the production of (R)-4-Phenyl-2-butanol using Lactobacillus kefiri P2 significant compared to other methods?
A1: The research highlights the production of (R)-4-Phenyl-2-butanol, a precursor for antihypertensive and anti-epileptic drugs, using Lactobacillus kefiri P2 as a whole-cell biocatalyst []. This method stands out for its high efficiency, achieving 99% conversion of the starting ketone with 91% enantiomeric excess (ee) for the desired (R)-enantiomer []. The study emphasizes that this biocatalytic approach offers a "cheap, clean and eco-friendly process for production of chiral carbinols compared to chemical processes" [].
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